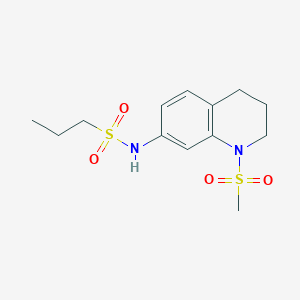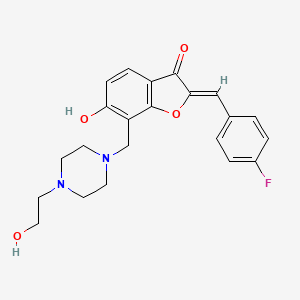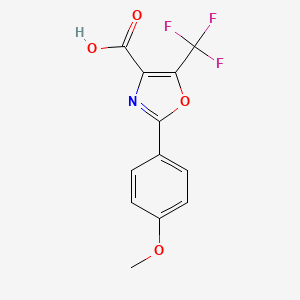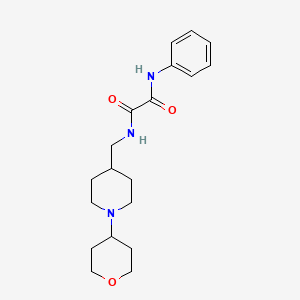
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide, also known as MSQ, is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
科学的研究の応用
Carbonic Anhydrase Inhibition and Therapeutic Potential
The sulfonamide group, including N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide, is recognized for its ability to inhibit carbonic anhydrases (CAs), enzymes crucial for various physiological functions such as respiration, acid-base balance, and CO2 transport. Sulfonamide-based diuretics, through CA inhibition, have shown potential therapeutic effects beyond diuresis, including applications in managing cardiovascular diseases and obesity. The inhibition of renal CAs, for instance, contributes to increased nitrite excretion in urine, highlighting the role of these enzymes in nitrite reabsorption in humans. This mechanism underscores the multifaceted therapeutic implications of CA inhibitors, potentially offering insights into drug design and repositioning strategies for sulfonamide derivatives (Carta & Supuran, 2013).
Broad-Spectrum Biological Activities
Sulfonamide compounds, encompassing structures like N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide, exhibit a wide range of pharmacological properties. They are notable for their antimicrobial, antifungal, and antiparasitic activities. Moreover, sulfonamides have been explored for their potential antioxidant, anti-inflammatory, and antitumoral properties. This broad spectrum of biological activities positions sulfonamides as versatile agents in drug discovery and development, capable of addressing various health conditions from infections to chronic diseases (Gulcin & Taslimi, 2018).
Enhancement of Quinoxaline Derivatives
The integration of the sulfonamide moiety into quinoxaline derivatives has been shown to significantly enhance their therapeutic potential. Quinoxaline sulfonamide hybrids exhibit diverse biomedical activities, including antibacterial, antifungal, neuropharmacological, and anti-tumor effects. This suggests that modifications on quinoxaline-linked sulfonamide derivatives can lead to advanced therapeutic agents, highlighting the importance of structural modification in the development of new drugs for a variety of diseases (Irfan et al., 2021).
Environmental Impact and Human Health
Sulfonamides, due to their widespread use in healthcare and veterinary medicine, have been detected in various environmental matrices, raising concerns about their ecological and human health impacts. The persistence of sulfonamides in the environment can affect microbial populations and potentially contribute to antibiotic resistance. Understanding the environmental fate and effects of sulfonamides, including their degradation pathways and bioaccumulation potential, is crucial for assessing their overall impact on human health and the ecosystem (Baran et al., 2011).
特性
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-3-9-21(18,19)14-12-7-6-11-5-4-8-15(13(11)10-12)20(2,16)17/h6-7,10,14H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKDOLJZKRZRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2713446.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)
![3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2713450.png)
![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)
![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)




![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)
![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)
![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2713467.png)